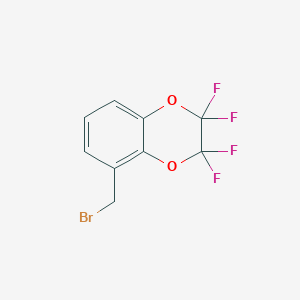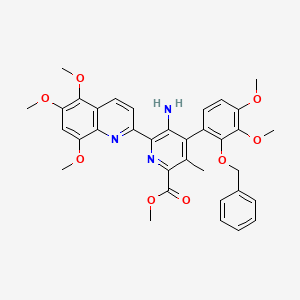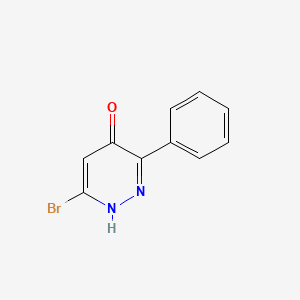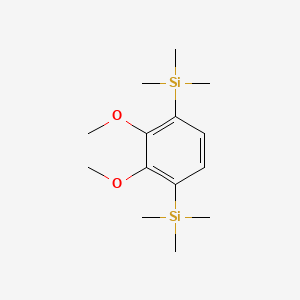
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) is an organosilicon compound characterized by the presence of two trimethylsilane groups attached to a 2,3-dimethoxy-1,4-phenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) typically involves the reaction of 2,3-dimethoxy-1,4-dibromobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like lithium aluminum hydride or Grignard reagents in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon or nickel in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted phenylene derivatives.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in cyclohexane derivatives.
Applications De Recherche Scientifique
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of reactive trimethylsilyl and methoxy groups. These groups can interact with different molecular targets, facilitating the formation of new bonds and the transformation of the compound into more complex structures. The pathways involved include nucleophilic substitution, oxidation, and reduction mechanisms.
Comparaison Avec Des Composés Similaires
(2,3-Dimethyl-1,4-phenylene)bis(trimethylsilane): Similar structure but with methyl groups instead of methoxy groups.
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylgermane): Similar structure but with trimethylgermane groups instead of trimethylsilane groups.
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylstannane): Similar structure but with trimethylstannane groups instead of trimethylsilane groups.
Uniqueness: (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) is unique due to the presence of both methoxy and trimethylsilane groups, which confer distinct reactivity and properties. The methoxy groups enhance solubility and electron-donating ability, while the trimethylsilane groups provide steric protection and facilitate specific chemical transformations.
This compound’s versatility and unique structural features make it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H26O2Si2 |
|---|---|
Poids moléculaire |
282.52 g/mol |
Nom IUPAC |
(2,3-dimethoxy-4-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C14H26O2Si2/c1-15-13-11(17(3,4)5)9-10-12(14(13)16-2)18(6,7)8/h9-10H,1-8H3 |
Clé InChI |
OUSNKEBOFJJSBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1OC)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
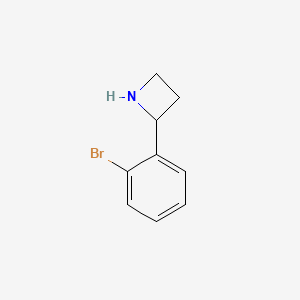
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)


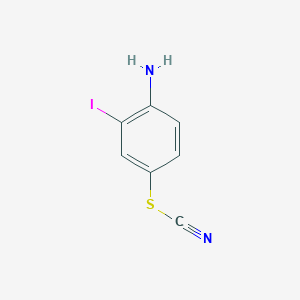

![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)


